N'-[(1Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide
Description
N’-[(Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is a chemical compound with the molecular formula C19H17N3O. It is known for its unique structure, which includes a pyrrole ring and a hydrazide group.
Properties
IUPAC Name |
N-[(Z)-(2-methylphenyl)methylideneamino]-2-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-15-8-2-3-9-16(15)14-20-21-19(23)17-10-4-5-11-18(17)22-12-6-7-13-22/h2-14H,1H3,(H,21,23)/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFQZDMKMLSMPC-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=N\NC(=O)C2=CC=CC=C2N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide typically involves the condensation of 2-(1H-pyrrol-1-yl)benzenecarbohydrazide with 2-methylbenzaldehyde under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique molecular structure characterized by a hydrazone linkage between a benzohydrazide core and a pyrrole moiety, with a substituted methylphenyl group. Its molecular formula is C₁₃H₁₃N₃O, and it can be synthesized through the condensation reaction of benzohydrazide with an appropriate aldehyde, typically 2-methylbenzaldehyde, under reflux conditions in solvents like ethanol or methanol .
Antimicrobial Activity
Research indicates that derivatives of benzohydrazide, including N'-[(1Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against pathogens like Aspergillus species. The Minimum Inhibitory Concentration (MIC) values suggest that certain derivatives possess potent antibacterial effects .
Antioxidant Properties
The antioxidant potential of this compound has been evaluated using methods such as the DPPH radical scavenging assay. Compounds containing the benzohydrazide moiety have demonstrated considerable ability to neutralize free radicals, indicating their potential as therapeutic agents in oxidative stress-related conditions .
Anticancer Activity
Recent studies have explored the anticancer properties of benzohydrazide derivatives. The unique structural features of this compound may contribute to its efficacy against cancer cell lines. Molecular docking studies suggest that it may interact with specific protein targets involved in cancer progression, although further in vivo studies are required to confirm these findings .
Photophysical Properties
The compound's unique structure allows for interesting photophysical properties that can be exploited in material science. Its potential applications include use in organic light-emitting diodes (OLEDs) and as a dye-sensitized material in solar cells due to its ability to absorb light effectively and facilitate electron transfer processes .
Coordination Chemistry
This compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes may exhibit enhanced catalytic properties or serve as precursors for materials with specific electronic or magnetic characteristics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N’-[(Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(Z)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide
- N’-[(Z)-(2-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide
Uniqueness
N’-[(Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is unique due to its specific substitution pattern on the aromatic ring and the presence of both pyrrole and hydrazide functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N'-[(1Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide, also known by its CAS number 358984-41-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₉H₁₇N₃O
- Molar Mass : 303.36 g/mol
- Density : 1.12 ± 0.1 g/cm³ (predicted)
- pKa : 11.48 ± 0.46 (predicted) .
Synthesis
The synthesis of this compound typically involves the condensation reaction between 2-(1H-pyrrol-1-yl)benzohydrazide and 2-methylbenzaldehyde. The reaction is carried out in a suitable solvent such as ethanol under reflux conditions, resulting in the formation of the desired hydrazone derivative .
Antioxidant Activity
Hydrazones, including this compound, are recognized for their antioxidant properties. Research indicates that these compounds can scavenge free radicals and inhibit oxidative stress, which is implicated in various diseases .
Enzyme Inhibition Studies
Recent studies have highlighted the inhibitory effects of similar hydrazone compounds on various enzymes:
-
Monoamine Oxidase (MAO) : Compounds structurally related to this compound have shown significant inhibitory activity against MAO-A and MAO-B, which are important targets in treating neurodegenerative disorders .
Compound MAO-A IC₅₀ (µM) MAO-B IC₅₀ (µM) 3o 1.54 3.64 3a 3.35 5.69
Neuroprotective Effects
The neuroprotective potential of this compound has been suggested through its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases like Alzheimer's .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of hydrazones:
- The presence of specific substituents on the aromatic rings can enhance enzyme inhibition.
- For instance, modifications at the para position of the benzaldehyde moiety have been shown to increase MAO-A inhibition significantly .
Case Studies
In a recent study examining a series of hydrazones, including derivatives similar to this compound, researchers found that certain modifications led to enhanced inhibitory effects against both AChE and MAOs. This suggests that further exploration of structural modifications could yield more potent derivatives for therapeutic applications .
Q & A
Basic: What synthetic methodologies are recommended for preparing N'-[(1Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide and its metal complexes?
Answer:
The compound is synthesized via Schiff base condensation between 2-(1H-pyrrol-1-yl)benzohydrazide and 2-methylbenzaldehyde under reflux in ethanol. For metal complexes (e.g., Cu(II)), stoichiometric reactions with metal salts like copper acetate in ethanol are employed. The reaction is monitored via TLC, and purification involves column chromatography (chloroform:petroleum ether, 8:2) . Crystallization from ethanol yields single crystals suitable for X-ray diffraction.
Basic: How is the structural configuration (E/Z isomerism) of this benzohydrazide derivative confirmed experimentally?
Answer:
The E configuration is determined via X-ray crystallography by analyzing bond lengths (C=N: 1.26–1.29 Å) and torsion angles . Spectroscopic methods like IR (C=N stretch at ~1591 cm⁻¹) and NMR (absence of exchange broadening in DMSO-d₆) corroborate the configuration. For dynamic systems, variable-temperature NMR or NOESY can resolve isomerization behavior .
Advanced: What crystallographic challenges arise during refinement, and how are they addressed?
Answer:
Challenges include resolving disorder in flexible moieties (e.g., pyrrole rings) and modeling hydrogen-bonding networks. SHELXL (via SHELX suite) is preferred for small-molecule refinement due to robust constraints and twin refinement capabilities . Hydrogen bonds are validated using Olex2 or PLATON, with graph-set analysis (e.g., R₂²(8) motifs) to classify packing motifs . For twinned crystals, SHELXL’s TWIN/BASF commands improve convergence .
Advanced: How can protein-binding interactions of this compound be evaluated?
Answer:
Multi-spectroscopic approaches are used:
- Fluorescence quenching : Measure Stern-Volmer constants to assess binding affinity with bovine serum albumin (BSA) .
- Circular dichroism (CD) : Detect conformational changes in BSA upon ligand binding.
- Molecular docking : AutoDock Vina or GROMACS simulate binding poses, with validation via RMSD/RMSF analysis .
Contradictions in binding constants (e.g., static vs. dynamic quenching) are resolved via time-resolved fluorescence .
Advanced: What computational strategies predict electronic properties and reactivity?
Answer:
- DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) to analyze frontier orbitals (HOMO-LUMO gap) and electrostatic potential maps .
- TD-DFT : Simulate UV-Vis spectra (λmax ~310 nm) and compare with experimental data .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯π, F⋯π) using CrystalExplorer .
Advanced: How is metabolic stability assessed, and what pathways dominate?
Answer:
- In vitro microsomal assays : Incubate with pig liver microsomes, followed by LC-MS/MS to detect oxidative (e.g., hydroxylation) and hydrolytic (benzaldehyde + hydrazide) metabolites .
- Kinetic studies : Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using Michaelis-Menten parameters .
- Stability contradictions : pH-dependent hydrolysis (e.g., faster in acidic conditions) requires buffered incubation systems .
Advanced: How do supramolecular interactions influence crystal packing and solubility?
Answer:
Hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯O) and weak interactions (C–F⋯π) govern packing. For example, infinite chains in orthorhombic Pbca systems reduce solubility . Solubility is modulated by introducing polar substituents (e.g., –OH, –NO₂) or co-crystallizing with hydrophilic counterions .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
- Dose-response validation : Replicate assays (e.g., MIC for antimicrobial activity) with standardized protocols.
- Structural analogs : Compare substituent effects (e.g., nitro vs. methoxy groups) to identify pharmacophores .
- Meta-analysis : Pool data from docking, QSAR, and in vitro assays to prioritize high-confidence targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
